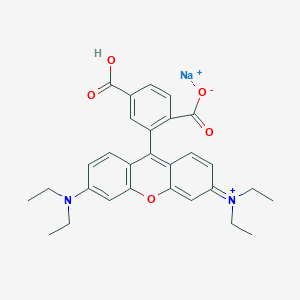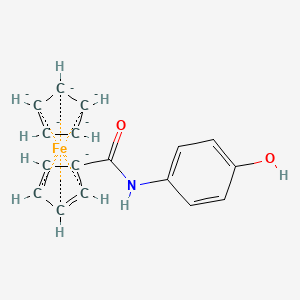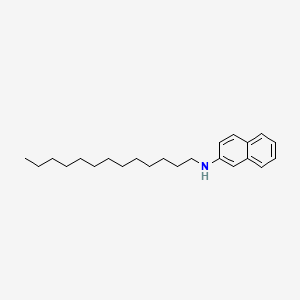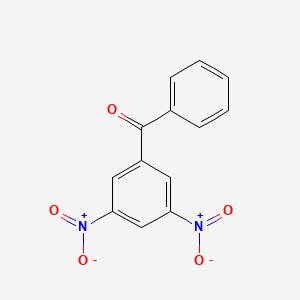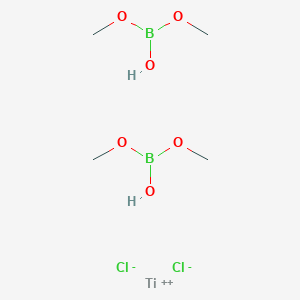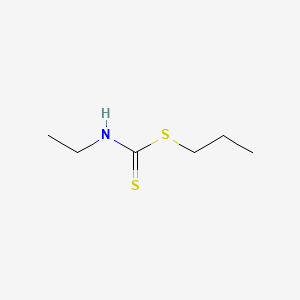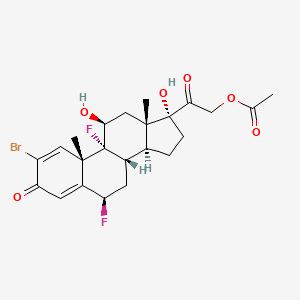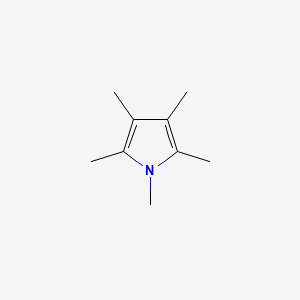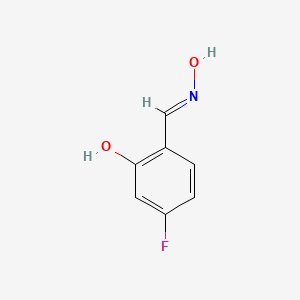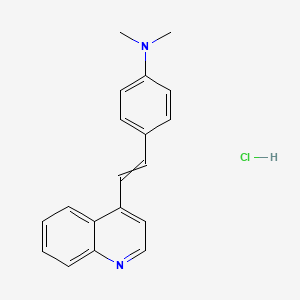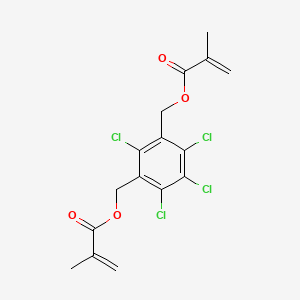
tert-Butyl isononaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl isononaneperoxoate: is an organic peroxide compound widely used as a radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions. This compound is particularly valued in the production of various polymers and resins due to its stability and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl isononaneperoxoate can be synthesized through the esterification of isononanoic acid with tert-butyl hydroperoxide. The reaction typically occurs in the presence of a catalyst such as trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl isononaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization processes, including free-radical polymerization. The compound can also participate in oxidation reactions due to the presence of the peroxide group.
Common Reagents and Conditions:
Decomposition: The decomposition of this compound is typically induced by heat or UV light. The reaction conditions are carefully controlled to prevent runaway reactions and ensure safe handling.
Oxidation: this compound can act as an oxidizing agent in the presence of suitable substrates. The reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the oxidation process.
Major Products Formed:
Polymerization: The primary products formed from the decomposition of this compound are polymers and resins. The free radicals generated initiate the polymerization of monomers, leading to the formation of high-molecular-weight polymers.
Oxidation: In oxidation reactions, the major products depend on the substrate being oxidized. Common products include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
Chemistry: tert-Butyl isononaneperoxoate is extensively used in organic synthesis as a radical initiator. It is employed in the synthesis of various polymers, copolymers, and resins. The compound’s ability to generate free radicals makes it a valuable tool in studying radical-mediated reactions and mechanisms.
Biology and Medicine: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the role of peroxides in inducing oxidative damage and the cellular response to such stress.
Industry: The compound finds applications in the production of plastics, rubbers, and coatings. It is used as a curing agent in the manufacture of thermosetting resins and as a cross-linking agent in the production of elastomers. Its stability and efficiency make it a preferred choice in industrial polymerization processes.
Mechanism of Action
Mechanism: The primary mechanism of action of tert-Butyl isononaneperoxoate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization by reacting with monomers to form polymer chains. The compound’s ability to generate radicals under controlled conditions makes it an effective initiator in various chemical processes.
Molecular Targets and Pathways: The free radicals generated by this compound can interact with various molecular targets, including unsaturated hydrocarbons, to initiate polymerization. The pathways involved in these reactions are typically radical-mediated and involve the formation and propagation of radical species.
Comparison with Similar Compounds
tert-Butyl hydroperoxide: Similar to tert-Butyl isononaneperoxoate, tert-Butyl hydroperoxide is used as a radical initiator and oxidizing agent.
tert-Butyl peroxyacetate: This compound is another peroxide used in polymerization and oxidation reactions.
tert-Butyl peroxybutyrate: Used in similar applications, this compound is known for its stability and efficiency in initiating radical reactions.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct reactivity and stability. Its ability to generate free radicals efficiently under controlled conditions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
958779-36-7 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
tert-butyl 7-methyloctaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-11(2)9-7-6-8-10-12(14)15-16-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
ZUSDEBDNDIJDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
